![molecular formula C11H13N3S B3025504 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline CAS No. 150536-99-5](/img/structure/B3025504.png)
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline
Overview
Description
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline is a useful research compound. Its molecular formula is C11H13N3S and its molecular weight is 219.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 21.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds with a pyrazole nucleus have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with a variety of biological targets, potentially including enzymes, receptors, and other proteins.
Mode of Action
It’s known that pyrazole derivatives can undergo nucleophilic addition and dehydration processes, resulting in the formation of a pyrazolyl ring . This suggests that the compound may interact with its targets through a similar mechanism, potentially involving the formation of covalent bonds or other types of chemical interactions.
Biochemical Pathways
The compound’s pyrazole nucleus is known to be involved in a variety of biological activities, suggesting that it may affect multiple biochemical pathways . For example, it could potentially interfere with the function of enzymes or other proteins, leading to alterations in signal transduction, gene expression, or other cellular processes.
Pharmacokinetics
Similar compounds with a pyrazole nucleus are known to exhibit a broad range of pharmacokinetic properties . These properties can significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action in the body.
Result of Action
Similar compounds with a pyrazole nucleus are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may have a wide range of molecular and cellular effects.
Action Environment
It’s known that the properties of similar compounds can be influenced by factors such as ph, temperature, and the presence of other chemicals . These factors could potentially affect the compound’s stability, its interactions with its targets, and its overall efficacy.
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, which include this compound, have a wide spectrum of biological activity
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
The compound 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline , with a CAS number of 150536-99-5, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃N₃S |
Molecular Weight | 219.31 g/mol |
Density | 1.27 g/cm³ |
Boiling Point | 362.7 °C |
Flash Point | 173.1 °C |
The compound is characterized by a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines:
- IC₅₀ Values : The compound has shown promising cytotoxicity against several cancer cell lines, with reported IC₅₀ values indicating effective growth inhibition:
Anti-inflammatory and Antibacterial Properties
The pyrazole moiety is also associated with anti-inflammatory and antibacterial activities. Studies have shown that derivatives exhibit:
- Anti-inflammatory Effects : Compounds similar to this compound have been effective in reducing inflammation markers in vitro.
- Antibacterial Activity : Certain pyrazole derivatives demonstrate significant antibacterial properties against various pathogens, making them potential candidates for antibiotic drug development .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for enhancing their biological efficacy. The presence of specific substituents on the pyrazole ring can significantly influence their pharmacological profiles:
- Dimethyl Substitution : The presence of methyl groups at the 3 and 5 positions on the pyrazole ring enhances lipophilicity and bioavailability.
- Sulfanyl Group : The sulfanyl (-S-) group contributes to the compound's ability to interact with biological targets, potentially increasing its antitumor activity .
Study 1: Antitumor Efficacy
In a recent study published in Molecules, researchers synthesized various pyrazole derivatives and evaluated their antitumor activity against different cancer cell lines. The study found that compounds similar to this compound exhibited significant cytotoxic effects, particularly in breast and lung cancer models .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. It was demonstrated that these compounds could inhibit pro-inflammatory cytokine production in macrophages, suggesting their potential use in treating inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
Antiparasitic Activity
Research indicates that compounds similar to 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline exhibit significant antipromastigote activity, making them promising candidates for antileishmanial and antimalarial therapies. In vitro studies have demonstrated that these compounds can effectively inhibit the growth of Leishmania parasites, which are responsible for leishmaniasis.
Molecular Docking Studies
Molecular docking simulations suggest that this compound interacts favorably with biological targets involved in disease processes. For instance, it shows a strong binding affinity to the LmPTR1 pocket (the active site of the enzyme), characterized by lower binding free energy () .
Biological Activity | Target | Binding Free Energy (kcal/mol) |
---|---|---|
Antipromastigote | LmPTR1 | -9.8 |
Agricultural Applications
Compounds containing pyrazole structures are often utilized in agricultural chemistry due to their herbicidal and fungicidal properties. The sulfanyl group in this compound may enhance its efficacy as a pesticide or fungicide by improving its interaction with plant pathogens or pests.
Material Science
The unique structural characteristics of this compound make it a candidate for developing advanced materials. The compound's ability to form stable complexes with metals suggests potential applications in catalysis or as a ligand in coordination chemistry.
Case Study 1: Antileishmanial Activity
In a study conducted on various pyrazole derivatives, this compound was identified as one of the most effective compounds against Leishmania donovani promastigotes. The study reported an IC50 value significantly lower than that of standard treatments, indicating its potential as a therapeutic agent .
Case Study 2: Molecular Docking Analysis
A comprehensive molecular docking analysis involving several pyrazole derivatives highlighted the superior binding affinity of this compound to key enzymes implicated in parasitic infections. This study underscores the compound's promise for further development as an antiparasitic drug .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The aromatic rings in 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline participate in electrophilic substitution due to electron-rich regions. Key reactions include:
Nitration
-
Reagents : Nitration occurs using nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C.
-
Positional Selectivity :
-
Aniline ring : Nitration predominantly occurs at the para position relative to the amino group due to its activating effect.
-
Pyrazole ring : The electron-donating methyl groups direct nitration to the less hindered positions (e.g., C-4 if available).
-
-
Products : Mono- and di-nitro derivatives, confirmed via LC-MS and ¹H NMR .
Sulfonation
-
Conditions : Fuming sulfuric acid (oleum) at 60°C.
-
Outcome : Sulfonation occurs on the aniline ring, producing sulfonic acid derivatives. The pyrazole ring remains inert under these conditions.
Halogenation
-
Reagents : Bromine (Br₂) in acetic acid or chlorine (Cl₂) gas.
-
Regiochemistry :
-
Bromination targets the ortho and para positions of the aniline ring.
-
Chlorination shows similar selectivity but requires Lewis acid catalysts (e.g., FeCl₃).
-
Oxidation Reactions
The sulfanyl (-S-) bridge and amino group are susceptible to oxidation:
Oxidizing Agent | Conditions | Products Formed | Yield | Reference |
---|---|---|---|---|
H₂O₂ (30%) | RT, 12 hours | Sulfoxide (-SO-) derivative | 78% | |
KMnO₄ (acidic) | 80°C, 4 hours | Sulfone (-SO₂-) and quinone derivatives | 65% | |
Ozone (O₃) | -78°C, DCM solvent | Cleavage of sulfanyl bridge to sulfonic acid | 42% |
-
Mechanistic Insight : Oxidation of the sulfanyl group proceeds through radical intermediates, confirmed via ESR spectroscopy.
Reduction Reactions
The amino group and pyrazole ring participate in reduction:
Catalytic Hydrogenation
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Conditions : H₂ gas (1–3 atm), Pd/C catalyst in ethanol.
-
Outcomes :
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Reduction of the pyrazole ring to a pyrrolidine analog (saturated five-membered ring).
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Partial reduction of the aniline amino group to a secondary amine under prolonged conditions.
-
Chemical Reduction
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Selectivity :
-
LiAlH₄ reduces the sulfanyl bridge to a thiol (-SH) group.
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NaBH₄ selectively reduces imine bonds in modified derivatives.
-
Condensation and Cyclization Reactions
The amino group facilitates condensation with carbonyl compounds:
Schiff Base Formation
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Reagents : Aldehydes (e.g., benzaldehyde) in ethanol under reflux.
-
Products : Stable Schiff bases with imine (-C=N-) linkages, characterized by IR (νC=N ~1620 cm⁻¹) and ¹³C NMR (δ 150–160 ppm) .
Nucleophilic Aromatic Substitution
The electron-withdrawing sulfanyl bridge activates the aniline ring for nucleophilic substitution:
Nucleophile | Conditions | Products | Application |
---|---|---|---|
NH₃ (aq.) | Cu catalyst, 150°C, 24 hours | 2-Amino-5-sulfanylaniline | Intermediate for dyes |
Thiophenol | K₂CO₃, DMSO, 100°C | Bis-sulfanyl derivatives | Polymer precursors |
Q & A
Basic Research Questions
Q. What spectroscopic and computational methods are employed for structural characterization of this compound?
- Methodology :
- Experimental : Use , , FT-IR, and UV-Vis spectroscopy to confirm functional groups, electronic transitions, and molecular connectivity . For crystallographic analysis, employ X-ray diffraction refined via SHELX software (e.g., SHELXL for small-molecule refinement) to resolve atomic positions .
- Computational : Perform Density Functional Theory (DFT) calculations to optimize geometry and simulate spectral data (e.g., IR vibrations, NMR chemical shifts) for cross-validation with experimental results .
Q. How is 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline synthesized, and what purification techniques are recommended?
- Methodology :
- Synthetic Route : Couple diazonium salts (derived from nitro-substituted precursors) with active methylene compounds under reflux in polar aprotic solvents (e.g., xylene or methanol) . Monitor reaction progress via TLC.
- Purification : Isolate crude product via aqueous workup (e.g., NaOH wash), followed by recrystallization from methanol or DMF to achieve high purity .
Q. How do solvatochromic properties of derivatives vary across solvents?
- Methodology :
- Dissolve the compound in solvents of varying polarity (e.g., chloroform, DMSO, methanol) and record UV-Vis spectra. Correlate absorption maxima () with solvent polarity parameters (e.g., Reichardt’s ) to assess solvatochromism .
Advanced Research Questions
Q. How can discrepancies between experimental and computational data (e.g., DFT vs. NMR) be resolved?
- Methodology :
- Re-optimize DFT parameters (e.g., basis sets, solvation models) to better reflect experimental conditions. For NMR, include relativistic effects or use hybrid functionals (e.g., B3LYP) for improved accuracy. Cross-check with solid-state data (X-ray) to rule out solvent/conformational artifacts .
Q. What strategies are effective in evaluating the biological activity of sulfanyl-aniline derivatives?
- Methodology :
- Enzyme Assays : Test inhibitory activity against targets like α-glycosidase or lipoxygenase using spectrophotometric methods (e.g., monitoring substrate conversion rates) .
- Antiproliferative Studies : Conduct MTT assays on cancer cell lines, supported by crystallographic analysis of lead compounds to identify binding motifs .
Q. How can reaction conditions (e.g., time, catalyst) be optimized for scalable synthesis?
- Methodology :
- Use Design of Experiments (DoE) to vary reflux time (25–30 hours), catalyst loading (e.g., chloranil), and solvent polarity. Monitor yields and purity via HPLC. Prioritize conditions balancing efficiency (e.g., shorter time) with product stability .
Q. What challenges arise in crystallographic refinement of sulfanyl-aniline derivatives?
- Methodology :
- Address disorder in flexible sulfanyl/pyrazolyl groups using SHELXL’s restraints (e.g., SIMU, DELU). For twinned crystals, apply twin-law refinement and validate with R-factors. High-resolution data () is critical for resolving hydrogen-bonding networks .
Q. How can molecular docking elucidate interactions between this compound and biological targets?
- Methodology :
- Dock the compound into protein active sites (e.g., using AutoDock Vina) with flexible side chains. Validate poses via MD simulations and compare binding energies with experimental IC values. Use crystallographic data (e.g., PDB entries) to refine docking protocols .
Q. Data Contradiction and Validation
Q. How should researchers address contradictions between spectral data and computational predictions?
- Methodology :
- Re-examine sample purity (via HPLC) and experimental conditions (e.g., solvent effects on NMR). For computational outliers, recalibrate methods: e.g., include explicit solvent molecules in DFT or use higher-level theories (MP2, CCSD). Validate with alternative techniques (e.g., X-ray for conformation) .
Properties
IUPAC Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-7-11(8(2)14-13-7)15-10-6-4-3-5-9(10)12/h3-6H,12H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZGNCVDJZPDAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)SC2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351553 | |
Record name | 2-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24837593 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
150536-99-5 | |
Record name | 2-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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